molecular formula C15H17N3O3 B1227247 N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide

N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide

Cat. No. B1227247
M. Wt: 287.31 g/mol
InChI Key: GHRFBZFIFYIEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide is an aromatic amide.

Scientific Research Applications

Antiprotozoal Activity

N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide and related compounds have shown potential as antiprotozoal agents. In a study, compounds with similar structures exhibited strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis and Characterization

This compound is also noteworthy in the field of chemical synthesis and characterization. For instance, derivatives of similar molecular structures have been synthesized, providing insights into the chemical properties and potential applications of such compounds in various fields including pharmaceuticals (Nonoyama & Nonoyama, 1989).

Inhibition of Topoisomerase II

Compounds structurally related to N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide have been found to interact with mammalian topoisomerase II, an enzyme critical in DNA replication. This interaction suggests potential applications in cancer treatment, as inhibition of topoisomerase II can impede the growth of cancer cells (Wentland et al., 1993).

Designing Anticancer Agents

Studies have demonstrated the synthesis of functionalized amino acid derivatives structurally similar to N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide. These derivatives show promising cytotoxicity against various cancer cell lines, indicating the potential of these compounds in developing new anticancer agents (Kumar et al., 2009).

properties

Product Name

N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropanoylamino)pyridin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)14(20)17-10-6-7-12(16-9-10)18-13(19)11-5-4-8-21-11/h4-9H,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

GHRFBZFIFYIEKN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1)NC(=O)C2=CC=CO2

solubility

43.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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